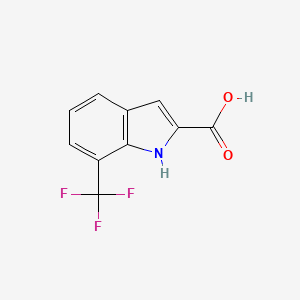

7-(trifluoromethyl)-1H-indole-2-carboxylic Acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)6-3-1-2-5-4-7(9(15)16)14-8(5)6/h1-4,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISPPXUYIZNQMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405627 |

Source

|

| Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883541-39-7, 172216-98-7 |

Source

|

| Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-(trifluoromethyl)-1H-indole-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound. This compound is of significant interest in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. This document synthesizes available data on its chemical properties, provides representative experimental protocols, and explores its mechanism of action as a potential enzyme inhibitor.

Core Chemical Properties

This compound is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group at the 7-position and the carboxylic acid at the 2-position of the indole ring are key determinants of its chemical reactivity and biological activity.

Physicochemical Data

| Property | Value / Range | Source / Notes |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1] |

| Molecular Weight | 229.16 g/mol | [1][2] |

| CAS Number | 172216-98-7 | [2] |

| Physical Form | Solid, powder | |

| Purity | Typically ≥98% | |

| Density | 1.5 ± 0.1 g/cm³ | Predicted value |

| Melting Point | Not available | Data for a related compound, 1-Boc-4-(trifluoromethyl)-1H-indole-2-carboxylic acid, is also not available.[3] Indole-3-carboxylic acid melts at 232-234 °C with decomposition.[4] |

| Boiling Point | Not available | Expected to decompose at high temperatures.[5][6] |

| pKa | Not available (Predicted: ~3-4) | Carboxylic acids generally have a pKa between 4 and 5. The electron-withdrawing trifluoromethyl group is expected to lower this value. The predicted pKa for a similar compound, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, is 3.13.[5] |

| Solubility | Not available | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and methanol.[4][7][8] Some indole carboxamide derivatives exhibit low kinetic solubility in PBS.[9] |

| Storage | Store at room temperature or 2-8°C, in a dark place under an inert atmosphere. | [2] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indole ring, a signal for the N-H proton (typically downfield), and a broad singlet for the carboxylic acid proton (very downfield, often >10 ppm). The protons on the benzene portion of the indole ring will show splitting patterns influenced by the trifluoromethyl group.

-

¹³C NMR: The spectrum will display signals for the nine carbon atoms of the indole ring and the carboxylic acid carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[10] A strong, sharp absorption for the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹.[10]

-

Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would be expected at an m/z corresponding to its molecular weight (229.16).

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general methodology can be constructed based on established synthetic routes for related indole derivatives.[2][11]

Representative Synthesis

The synthesis of indole-2-carboxylic acids often involves multi-step sequences. A common strategy is the Reissert indole synthesis or variations thereof, starting from an appropriately substituted ortho-nitrotoluene.

Protocol: General Reissert Indole Synthesis

-

Condensation: React 2-nitro-3-(trifluoromethyl)toluene with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding ethyl 2-(2-nitro-3-(trifluoromethyl)phenyl)-2-oxopropanoate.

-

Reductive Cyclization: Reduce the nitro group of the resulting ketoester using a reducing agent such as zinc in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C). This step effects the cyclization to form the ethyl ester of this compound.

-

Saponification: Hydrolyze the resulting ethyl ester to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in an aqueous alcohol solution, followed by acidification to precipitate the final product.[2]

Purification Protocol

The crude product from the synthesis is typically purified to achieve high purity for subsequent applications.

-

Extraction: After acidification, the product is often extracted from the aqueous layer using an organic solvent like ethyl acetate.

-

Washing: The organic layer is washed with brine to remove residual water and impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Recrystallization or Chromatography: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel. For related indole carboxamides, a mobile phase of dichloromethane and methanol has been used.[9]

Biological Activity and Signaling Pathway

This compound has been identified as a potential inhibitor of aromatase, a key enzyme in the biosynthesis of estrogens.[12] Aromatase inhibitors are a critical class of drugs for the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[13][14][15]

Mechanism of Action: Aromatase Inhibition

Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final step of estrogen biosynthesis, which is the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[1][16][17][18] In many breast cancers, the tumor growth is stimulated by estrogen. By inhibiting aromatase, the production of estrogen is suppressed, thereby slowing or stopping the growth of cancer cells.[14]

Non-steroidal aromatase inhibitors typically bind reversibly to the active site of the enzyme, interacting with the heme group of the cytochrome P450 protein to block its catalytic activity.[13] The indole scaffold of this compound likely serves as a core structure that can be further functionalized to enhance binding affinity and selectivity for the aromatase enzyme.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of an indole-2-carboxylic acid derivative.

Caption: Generalized workflow for the synthesis and purification of this compound.

Signaling Pathway: Aromatase Inhibition

The diagram below illustrates the role of aromatase in estrogen synthesis and how its inhibition impacts estrogen receptor (ER) signaling, a key pathway in hormone-dependent breast cancer.

Caption: Mechanism of action via inhibition of the aromatase signaling pathway.

References

- 1. Aromatase - Wikipedia [en.wikipedia.org]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs [mdpi.com]

- 13. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the indole scaffold with an electron-withdrawing trifluoromethyl group, impart distinct physicochemical properties that influence its biological activity, pharmacokinetic profile, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its role in relevant biological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following tables summarize the key predicted and known characteristics of this compound.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 229.16 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Predicted Melting Point | 210-220 °C | |

| Predicted Boiling Point | 415.7 ± 45.0 °C at 760 mmHg |

Table 2: Predicted Acidity, Lipophilicity, and Solubility

| Property | Value |

| Predicted pKa | 3.2 ± 0.1 |

| Predicted logP | 2.8 ± 0.3 |

| Predicted Aqueous Solubility | 0.85 g/L |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental in drug development. The following sections detail standard experimental methodologies for the key parameters of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, powdered this compound is finely crushed.

-

Capillary Loading: The open end of a glass capillary tube is pressed into the powdered sample and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 2 °C/min).

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a molecule at different physiological pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low) to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are saturated with each other by vigorous mixing, followed by separation.

-

Compound Distribution: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water (or a relevant buffer) in a sealed container.

-

Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result Expression: The solubility is typically expressed in units of mass per volume (e.g., g/L or mg/mL).

Biological Relevance and Signaling Pathways

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of several key enzymes, highlighting the therapeutic potential of this scaffold. The presence of the 7-trifluoromethyl group can significantly enhance potency and modulate pharmacokinetic properties.

Inhibition of HIV-1 Integrase

Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. These inhibitors typically function by chelating the divalent metal ions (Mg²⁺) in the enzyme's active site, thereby preventing the strand transfer step of viral DNA integration into the host genome.

An In-Depth Technical Guide to 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid (CAS: 172216-98-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the indole-2-carboxylic acid class. The presence of the trifluoromethyl group at the 7-position of the indole ring significantly influences its electronic properties and lipophilicity, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, based on available scientific literature and chemical data.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of approximately 210°C, at which it also undergoes decomposition[1]. Its chemical structure and key identifiers are summarized in the table below.

| Property | Value |

| CAS Number | 172216-98-7 |

| Molecular Formula | C₁₀H₆F₃NO₂ |

| Molecular Weight | 229.16 g/mol |

| IUPAC Name | This compound |

| InChI | 1S/C10H6F3NO2/c11-10(12,13)6-3-1-2-5-4-7(9(15)16)14-8(5)6/h1-4,14H,(H,15,16) |

| SMILES | OC(=O)c1cc2cccc(c2[nH]1)C(F)(F)F |

| Appearance | Solid |

| Melting Point | ~210 °C (decomposes)[1] |

Synthesis

A plausible synthetic route, illustrated below, would involve the reaction of 2-(trifluoromethyl)phenylhydrazine with pyruvic acid. This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes acid-catalyzed cyclization to form the indole ring.

Figure 1. Plausible synthetic workflow for this compound.

Experimental Protocol (General Procedure based on related syntheses):

A detailed protocol for a similar transformation, the synthesis of other substituted indole-2-carboxylic acids, can be adapted. For instance, the Fischer indole cyclization of ethyl pyruvate hydrazones derived from ortho-functionalized anilines is a well-documented method.

Step 1: Formation of the Hydrazone 2-(Trifluoromethyl)phenylhydrazine would be reacted with pyruvic acid in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the corresponding hydrazone.

Step 2: Cyclization The formed hydrazone is then subjected to cyclization conditions. This is commonly achieved by heating the hydrazone in the presence of a strong acid catalyst like sulfuric acid, polyphosphoric acid, or a Lewis acid such as zinc chloride. The reaction progress would be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled and poured into ice-water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar indole-2-carboxylic acids and the influence of the trifluoromethyl group, the following spectral characteristics can be predicted.

4.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the indole ring protons and the carboxylic acid proton. The trifluoromethyl group will influence the chemical shifts of the aromatic protons on the benzene portion of the indole ring.

| Predicted 1H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| -COOH | 12.0 - 13.0 (broad singlet) |

| Indole NH | 11.0 - 12.0 (broad singlet) |

| H3 | ~7.2 (singlet or doublet) |

| H4, H5, H6 | 7.0 - 8.0 (multiplets) |

4.2. 13C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the indole ring, and the carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted 13C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 160 - 165 |

| C2 | ~135 |

| C3 | ~105 |

| C3a | ~128 |

| C4, C5, C6 | 120 - 130 |

| C7 | ~125 (quartet, JC-F) |

| C7a | ~135 |

| -CF₃ | ~124 (quartet, JC-F) |

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carboxylic acid functional group and the N-H bond of the indole ring.

| Predicted IR Data | |

| Functional Group | Predicted Absorption (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (very broad) |

| N-H stretch (indole) | 3300-3500 (sharp to broad) |

| C=O stretch (carboxylic acid) | 1680-1710 |

| C-F stretch | 1100-1300 (strong) |

4.4. Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 229. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the trifluoromethyl group (-CF₃, 69 Da).

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of this compound itself, the indole-2-carboxylic acid scaffold is a well-established pharmacophore in drug discovery.

5.1. Context from Related Compounds

Derivatives of indole-2-carboxylic acid have been extensively investigated for a variety of therapeutic targets. For example, numerous studies have focused on their potential as:

-

HIV-1 Integrase Inhibitors: The carboxylic acid moiety can chelate essential metal ions in the active site of the integrase enzyme, a mechanism crucial for their inhibitory activity.

-

Anti-parasitic Agents: Certain indole-2-carboxamides have shown activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.

-

Anticancer Agents: Some indole derivatives have been explored for their potential to inhibit cancer cell proliferation.

The introduction of a trifluoromethyl group, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and increase binding affinity to target proteins.

5.2. Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with various biological pathways. For instance, if it were to act as an HIV-1 integrase inhibitor, it would interfere with the viral replication cycle.

Figure 2. Hypothetical mechanism of action as an HIV-1 integrase inhibitor.

Conclusion

This compound is a fluorinated indole derivative with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its synthesis can be approached through established methodologies for indole-2-carboxylic acids. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. Further research is warranted to fully elucidate its synthetic accessibility, spectroscopic characteristics, and biological activity profile, which could pave the way for its application in the development of novel therapeutic agents.

References

Structure Elucidation of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid. The information presented herein is compiled from spectroscopic data and synthetic methodologies, offering a valuable resource for researchers engaged in the study and application of fluorinated indole derivatives.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 172216-98-7 |

| Molecular Formula | C₁₀H₆F₃NO₂ |

| Molecular Weight | 229.16 g/mol |

| Canonical SMILES | C1=CC(=C2C(=C1)C(=CN2)C(=O)O)C(F)(F)F |

| InChI Key | PISPPXUYIZNQMU-UHFFFAOYSA-N |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A combined experimental and theoretical investigation of the molecular structure and vibrational wavenumbers has been reported, providing a solid foundation for its characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei of this compound.

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.0 - 13.0 | br s | -COOH |

| ~11.5 - 12.0 | br s | -NH |

| ~7.8 - 8.0 | d | H-4 |

| ~7.2 - 7.4 | m | H-5, H-6 |

| ~7.1 - 7.2 | s | H-3 |

Note: Predicted chemical shifts are based on typical values for indole derivatives and related structures. The broad singlets for the acidic protons (-COOH and -NH) are subject to concentration and solvent effects.

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Assignment |

| ~162 - 165 | -COOH |

| ~136 - 138 | C-7a |

| ~130 - 132 | C-2 |

| ~120 - 130 (q) | -CF₃ |

| ~125 - 128 | C-3a |

| ~120 - 125 | C-5, C-6 |

| ~115 - 120 (q) | C-7 |

| ~110 - 115 | C-4 |

| ~100 - 105 | C-3 |

Note: The carbon attached to the trifluoromethyl group (C-7) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.

Table 3: ¹⁹F NMR Spectral Data (Expected)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

Note: The chemical shift is relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 3300-3400 | Medium | N-H stretch (Indole) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1100-1300 | Strong | C-F stretch (Trifluoromethyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

| m/z (Expected) | Interpretation |

| 229.03 | [M]⁺ (Molecular ion) |

| 212.03 | [M-OH]⁺ |

| 184.03 | [M-COOH]⁺ |

| 160.03 | [M-CF₃]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis are crucial for reproducible research. While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, a general approach often involves the Fischer indole synthesis or other related cyclization reactions starting from a suitably substituted phenylhydrazine and a pyruvate derivative.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Logical Relationships in Structure Elucidation

The process of structure elucidation relies on the logical correlation of data from different spectroscopic methods. Each technique provides a piece of the puzzle, and their combination leads to an unambiguous structure assignment.

Conclusion

The structure of this compound is well-supported by a combination of modern spectroscopic techniques. This guide summarizes the key data and logical framework used in its structural elucidation, providing a valuable reference for researchers in the fields of medicinal chemistry and drug development. Further detailed experimental data can likely be found in the cited literature.

References

The Biological Potential of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural resemblance to tryptophan allows it to interact with various biological targets. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's therapeutic potential by increasing its metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This technical guide provides an in-depth overview of the known biological activities associated with the indole-2-carboxylic acid core, with a special focus on the potential implications of a trifluoromethyl substituent at the 7-position. While direct experimental data for 7-(trifluoromethyl)-1H-indole-2-carboxylic acid is limited, this document serves as a valuable resource for researchers by summarizing the activities of structurally related compounds and providing detailed experimental protocols to facilitate further investigation.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[2] Antagonists of the CysLT1 receptor are therefore of significant therapeutic interest. Research has shown that 3-substituted 1H-indole-2-carboxylic acid derivatives are potent and selective CysLT1 antagonists.[3] Notably, structure-activity relationship (SAR) studies have indicated that substitution at the 7-position of the indole ring is highly favorable for this activity, with a 7-methoxy derivative showing an exceptionally low IC50 value.[2] This highlights the potential of 7-substituted indole-2-carboxylic acids, including the 7-trifluoromethyl derivative, as a promising avenue for the development of novel CysLT1 antagonists.

Quantitative Data for CysLT1 Antagonism by Indole-2-Carboxylic Acid Derivatives

| Compound | Substitution | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) | Reference |

| 17k | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy | 0.0059 | 15 | [2] |

| 17j | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-5-methoxy | >10 | >25 | [2] |

| 17i | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-6-methoxy | 0.12 | >25 | [2] |

| 17g | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-chloro | 0.013 | 12 | [2] |

Experimental Protocol: Calcium Mobilization Assay for CysLT1 Antagonism

This protocol is designed to assess the ability of a test compound to inhibit CysLT1 receptor activation by measuring changes in intracellular calcium concentration.[4][5]

Materials:

-

HEK293 cells stably expressing the human CysLT1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Leukotriene D4 (LTD4) as the agonist.

-

Test compound (e.g., this compound).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with injection capabilities.

Procedure:

-

Cell Culture: Seed the CysLT1-expressing HEK293 cells into 96-well plates and grow to confluence.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.

-

Cell Washing: After incubation, wash the cells twice with HBSS to remove excess dye.

-

Compound Incubation: Add HBSS containing various concentrations of the test compound to the wells. Incubate for 30 minutes at room temperature.

-

Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject a solution of LTD4 to achieve a final concentration that elicits a submaximal response (e.g., EC80).

-

Data Analysis: Monitor the change in fluorescence over time. The antagonist effect of the test compound is determined by its ability to reduce the LTD4-induced increase in fluorescence. Calculate IC50 values from the dose-response curves.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these analytical techniques, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that a complete, verified experimental dataset from a single primary source was not fully accessible at the time of this compilation. Therefore, the presented data is a composite from various sources and may include theoretical values.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

No complete, experimentally verified ¹H NMR data was found in the public domain.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

No complete, experimentally verified ¹³C NMR data was found in the public domain.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | Data not available |

While general IR characteristics for indole carboxylic acids are known, specific experimental peak assignments for the title compound were not available. A study by Singh et al. (2022) indicates a good agreement between experimental and calculated vibrational modes, but the specific experimental data was not accessible.[1]

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| Data not available | Data not available |

Specific experimental mass spectrometry data, such as the molecular ion peak, was not available in the reviewed sources.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of substituted indole-2-carboxylic acids, based on standard laboratory practices.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, C-F, and aromatic C-H stretches.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like carboxylic acids and is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

The Core Mechanism of Action of Trifluoromethyl-Substituted Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful strategy in drug discovery. The unique properties of the CF₃ group—including its high electronegativity, lipophilicity, and metabolic stability—can significantly enhance the therapeutic potential of indole-based compounds. This technical guide provides an in-depth exploration of the core mechanisms of action of trifluoromethyl-substituted indoles across various therapeutic areas, including oncology, inflammation, infectious diseases, and virology.

Anticancer Activity: Disruption of Microtubule Dynamics

A primary mechanism by which trifluoromethyl-substituted indoles exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2][3] Microtubules are critical components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape.[4] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.

Many trifluoromethyl-substituted indole derivatives bind to the colchicine-binding site on β-tubulin.[1][4] This binding event alters the conformation of the tubulin dimer, preventing its incorporation into growing microtubules and leading to the depolymerization of existing ones.[4]

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

The inhibition of tubulin polymerization by trifluoromethyl-substituted indoles initiates a cascade of events culminating in programmed cell death.

Caption: Signaling pathway of tubulin inhibition by trifluoromethyl-substituted indoles.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative trifluoromethyl-substituted indole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 | 2.94 ± 0.56 | [5] |

| 1-(3,4,5-trimethoxyphenyl)-1H-indole | MDA-MB-231 | 1.61 ± 0.004 | [5] |

| 1-(3,4,5-trimethoxyphenyl)-1H-indole | A549 | 6.30 ± 0.30 | [5] |

| 1-(3,4,5-trimethoxyphenyl)-1H-indole | HeLa | 6.10 ± 0.31 | [5] |

| 1-(3,4,5-trimethoxyphenyl)-1H-indole | A375 | 0.57 ± 0.01 | [5] |

| 1-(3,4,5-trimethoxyphenyl)-1H-indole | B16-F10 | 1.69 ± 0.41 | [5] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | C32 | 24.4 | [6] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | A375 | 25.4 | [6] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), test compound (trifluoromethyl-substituted indole) dissolved in DMSO, and a temperature-controlled spectrophotometer with a 96-well plate reader.

-

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (DMSO) and a positive control (e.g., colchicine) should be included.

-

Initiate polymerization by adding GTP and incubating the mixture at 37°C.

-

Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

-

Plot absorbance versus time to generate polymerization curves.

-

-

Data Analysis: Determine the IC₅₀ value of the test compound by analyzing the inhibition of the maximum rate of polymerization or the final polymer mass at different compound concentrations.

Anti-inflammatory Activity: Inhibition of COX-2 and the NF-κB Pathway

Trifluoromethyl-substituted indoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[7] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[9]

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB signaling cascade is a key target for the anti-inflammatory effects of these compounds.

Caption: Inhibition of the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity

The following table presents the inhibitory activity of a representative trifluoromethyl-substituted indomethacin analog against COX enzymes.

| Compound | Enzyme | IC₅₀ (nM) | Reference |

| CF₃-Indomethacin | mCOX-2 | 267 | [7][8] |

| CF₃-Indomethacin | hCOX-2 | 388 | [7] |

| CF₃-Indomethacin | oCOX-1 | >4000 | [7] |

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to assess the effect of trifluoromethyl-substituted indoles on the levels of key proteins in the NF-κB signaling pathway.

Caption: Workflow for Western blot analysis of NF-κB pathway proteins.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the trifluoromethyl-substituted indole for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated p65, total p65, IκBα, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Antimicrobial Activity

Trifluoromethyl-substituted indoles have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The proposed mechanisms of action include the disruption of microbial cell membranes and inhibition of biofilm formation. The lipophilic nature of the trifluoromethyl group may facilitate the interaction of these compounds with the lipid bilayers of microbial membranes, leading to increased permeability and cell death.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative trifluoromethyl-substituted indole derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-thiadiazole | S. aureus | 6.25 | [10] |

| Indole-triazole | S. aureus | 6.25 | [10] |

| Indole-thiadiazole | MRSA | 6.25 | [10] |

| Indole-triazole | MRSA | 6.25 | [10] |

| Indole-thiadiazole | E. coli | 12.5 | [10] |

| Indole-triazole | E. coli | 12.5 | [10] |

| Indole-thiadiazole | B. subtilis | 3.125 | [10] |

| Indole-triazole | B. subtilis | 3.125 | [10] |

| Indole-triazole | C. albicans | 3.125 | [10] |

| Indole-triazole | C. krusei | 3.125 | [10] |

| Halogenated Indoles | S. aureus | 20-30 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform serial twofold dilutions of the trifluoromethyl-substituted indole compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-HIV Activity: Inhibition of Reverse Transcriptase

Certain trifluoromethyl-substituted indoles have been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[12] HIV-1 RT is a crucial enzyme for the replication of the virus, as it transcribes the viral RNA genome into DNA. These indole derivatives often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that inactivates it.

Quantitative Data: Anti-HIV Activity

The following table presents the anti-HIV activity of a representative trifluoromethyl-substituted indole derivative.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Indole-based trifluoropropanoate (R-12) | 0.019 | 210.697 | 11,089 | [12] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled or fluorescently labeled), and purified HIV-1 RT in a suitable buffer.

-

Inhibition Assay: Add the trifluoromethyl-substituted indole compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

-

Quantification: Stop the reaction and quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of the labeled dNTP into the DNA product.

-

Data Analysis: Calculate the percent inhibition of RT activity at each compound concentration and determine the IC₅₀ value.

Conclusion

The incorporation of a trifluoromethyl group into the indole scaffold has proven to be a highly effective strategy for the development of potent therapeutic agents with diverse mechanisms of action. Trifluoromethyl-substituted indoles have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and anti-HIV agents. Their ability to modulate key biological targets such as tubulin, COX-2, the NF-κB pathway, and HIV-1 reverse transcriptase underscores their importance in modern drug discovery. The in-depth understanding of their mechanisms of action, supported by robust experimental data, will continue to drive the design and development of novel and more effective trifluoromethyl-substituted indole-based therapeutics.

References

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JCI - Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer [jci.org]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective inhibition of reverse transcriptase (RT) of HIV-1 by non-racemic indole-based trifluoropropanoates developed by asymmetric catalysis using recyclable organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a synthetic organic compound featuring an indole core, a known scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not yet established in publicly available literature, its structural motifs suggest several potential avenues for therapeutic intervention. The indole-2-carboxylic acid moiety is a recognized pharmacophore, and the presence of a trifluoromethyl group at the 7-position can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity. This document provides an in-depth technical guide exploring the potential therapeutic targets of this compound based on structure-activity relationships of analogous compounds. It is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related molecules.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds. The derivatization of the indole ring allows for the fine-tuning of pharmacological activity. This compound combines the indole-2-carboxylic acid core with a 7-trifluoromethyl substituent. The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance metabolic stability and binding affinity of drug candidates. This guide will explore the plausible therapeutic targets for this compound by examining the known biological activities of structurally related indole-2-carboxylic acid derivatives.

Potential Therapeutic Targets

Based on the established pharmacology of the indole-2-carboxylic acid scaffold, the following are hypothesized as potential therapeutic targets for this compound.

HIV-1 Integrase

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These compounds chelate the magnesium ions in the active site of the enzyme, preventing the integration of viral DNA into the host genome. The trifluoromethyl group at the 7-position could potentially enhance the binding affinity and antiviral activity.

NMDA Receptor (Glycine Site)

Indole-2-carboxylic acids are known to act as antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. The 7-trifluoromethyl substituent might modulate the potency and selectivity of the compound for different NMDA receptor subtypes.

14-3-3η Protein

Recent studies have shown that derivatives of 1H-indole-2-carboxylic acid can target the 14-3-3η protein, which is overexpressed in certain cancers, such as hepatocellular carcinoma.[1] Inhibition of this protein can induce apoptosis in cancer cells. The specific substitution at the 7-position could influence the interaction with the protein's binding pocket.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

IDO1 and TDO are enzymes involved in tryptophan metabolism and are considered important targets in cancer immunotherapy. Some indole-2-carboxylic acid derivatives have been shown to inhibit these enzymes, leading to the restoration of an anti-tumor immune response. The electron-withdrawing nature of the trifluoromethyl group could play a role in the inhibitory activity.

Quantitative Data (Hypothetical)

As no direct experimental data for this compound is available, the following table presents hypothetical quantitative data based on the activities of related indole-2-carboxylic acid derivatives against the potential targets. This data is for illustrative purposes to guide future experimental work.

| Target | Assay Type | Parameter | Hypothetical Value (µM) | Reference Compound Class |

| HIV-1 Integrase | Strand Transfer Assay | IC50 | 0.5 - 5 | Indole-2-carboxylic acid derivatives |

| NMDA Receptor (Glycine Site) | Radioligand Binding Assay | Ki | 1 - 10 | Substituted indole-2-carboxylic acids |

| 14-3-3η Protein | Fluorescence Polarization | Ki | 5 - 20 | 1H-indole-2-carboxylic acid derivatives |

| IDO1 | Enzymatic Assay | IC50 | 2 - 15 | Indole-2-carboxylic acid derivatives |

| TDO | Enzymatic Assay | IC50 | 5 - 25 | Indole-2-carboxylic acid derivatives |

Experimental Protocols

The following are generalized experimental protocols for assessing the activity of this compound against its potential targets.

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the in vitro inhibitory activity of the test compound against HIV-1 integrase.

Methodology:

-

Reagents and Materials: Recombinant HIV-1 integrase, donor DNA (oligonucleotide substrate), target DNA, and a suitable assay buffer.

-

Procedure: a. The test compound is serially diluted in DMSO. b. Recombinant HIV-1 integrase is pre-incubated with the test compound for a specified time at 37°C. c. The strand transfer reaction is initiated by the addition of the donor and target DNA substrates. d. The reaction is allowed to proceed for 1-2 hours at 37°C. e. The reaction is stopped, and the products are analyzed using a suitable detection method, such as gel electrophoresis or a fluorescence-based plate reader assay.

-

Data Analysis: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated from the dose-response curve.

NMDA Receptor Glycine Site Binding Assay

Objective: To evaluate the binding affinity of the test compound to the glycine site of the NMDA receptor.

Methodology:

-

Reagents and Materials: Rat brain cortical membranes (source of NMDA receptors), radioligand (e.g., [³H]glycine or a specific antagonist), test compound, and binding buffer.

-

Procedure: a. The test compound is prepared in various concentrations. b. Rat brain membranes are incubated with the radioligand and varying concentrations of the test compound. c. The incubation is carried out at a specific temperature for a defined period to reach equilibrium. d. The bound and free radioligand are separated by rapid filtration. e. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

14-3-3η Protein Inhibition Assay (Fluorescence Polarization)

Objective: To measure the ability of the test compound to disrupt the interaction between 14-3-3η and a fluorescently labeled binding partner.

Methodology:

-

Reagents and Materials: Recombinant 14-3-3η protein, a fluorescently labeled peptide known to bind to 14-3-3η, test compound, and assay buffer.

-

Procedure: a. The test compound is serially diluted. b. Recombinant 14-3-3η protein and the fluorescently labeled peptide are incubated together in the presence of the test compound. c. The fluorescence polarization of the solution is measured using a plate reader.

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent peptide and inhibition of the protein-protein interaction. The Ki is determined from the dose-response curve.

IDO1/TDO Enzymatic Assay

Objective: To assess the inhibitory effect of the test compound on the enzymatic activity of IDO1 or TDO.

Methodology:

-

Reagents and Materials: Recombinant human IDO1 or TDO, L-tryptophan (substrate), methylene blue (cofactor for IDO1), ascorbic acid, and catalase in a suitable reaction buffer.

-

Procedure: a. The test compound is pre-incubated with the enzyme. b. The reaction is initiated by the addition of L-tryptophan. c. The reaction mixture is incubated at 37°C for a specified time. d. The reaction is terminated, and the product, N-formylkynurenine, is converted to kynurenine. e. The amount of kynurenine produced is quantified by measuring its absorbance at 321 nm or by HPLC.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway involvement and a general workflow for target validation.

Caption: Inhibition of HIV-1 Integrase by this compound.

Caption: Antagonism of the NMDA Receptor Glycine Site.

Caption: General workflow for therapeutic target validation.

Conclusion

While this compound remains a molecule with underexplored therapeutic potential, its structural features strongly suggest that it may interact with several important biological targets. The indole-2-carboxylic acid scaffold is a versatile starting point for the development of inhibitors for enzymes like HIV-1 integrase and IDO1/TDO, as well as modulators of receptors such as the NMDA receptor. The 7-trifluoromethyl group is anticipated to enhance the drug-like properties of the molecule. The experimental protocols and theoretical framework provided in this guide are intended to catalyze further research into the pharmacological profile of this and related compounds, ultimately paving the way for the development of novel therapeutics.

References

role of the trifluoromethyl group in indole bioactivity

An In-depth Technical Guide to the Role of the Trifluoromethyl Group in Indole Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile biological activities make it a focal point in modern drug discovery.[1][2] A key strategy for optimizing indole-based drug candidates is the strategic incorporation of fluorine-containing functional groups, most notably the trifluoromethyl (CF₃) group.[1][2][3][4]

The introduction of a CF₃ group can profoundly alter a molecule's physicochemical and pharmacological properties.[2][3] This is due to the unique characteristics of the CF₃ moiety, including its high electronegativity, steric bulk, and the exceptional strength of the carbon-fluorine bond.[5] Consequently, trifluoromethylation is a well-established method for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity and selectivity.[1][5] This guide provides a technical overview of the multifaceted , supported by quantitative data, experimental protocols, and pathway visualizations.

Modulation of Physicochemical and Pharmacokinetic Properties

The CF₃ group exerts its influence by modifying several key molecular parameters that are critical for a compound's journey from administration to its biological target. These modifications are often key to transforming a promising lead compound into a viable drug candidate.[5]

Enhanced Lipophilicity

The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, with a Hansch π value of +0.88.[5] This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier.[1][2][5] This often leads to improved oral bioavailability and better distribution to target tissues.[1][5]

Increased Metabolic Stability

One of the most valuable contributions of the CF₃ group is the enhancement of metabolic stability.[2][6] Aromatic rings and adjacent benzylic positions are common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. The strong electron-withdrawing nature of the CF₃ group can deactivate an aromatic ring, making it less susceptible to oxidation.[5] Furthermore, placing a CF₃ group at a potential metabolic hotspot can sterically block enzymatic degradation, thereby increasing the drug's half-life and reducing the required dose.[2][5][6]

Altered Electronic Effects and Acidity

The powerful electron-withdrawing effect of the CF₃ group can significantly influence the pKa of nearby acidic or basic centers within the indole scaffold.[1][3] This modulation can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target through hydrogen bonding or ionic interactions.

The logical flow from the intrinsic properties of the CF₃ group to its ultimate biological impact is visualized below.

Caption: Logical relationship between CF₃ group properties and pharmacological effects.

Impact on Biological Activity: Case Studies

The strategic placement of a trifluoromethyl group can lead to dramatic changes in biological activity. The following case studies provide quantitative data on how this substitution influences the potency of indole-based compounds against specific biological targets.

Case Study: Inhibition of AAA ATPase p97

The AAA ATPase p97 is a critical enzyme in protein quality control pathways and a target for cancer therapy. A structure-activity relationship (SAR) study of phenyl indole inhibitors revealed that the nature of the C-5 indole substituent is highly sensitive.[7] The trifluoromethyl-substituted lead compound was compared against several bioisosteres.[7]

Table 1: SAR of C-5 Substituted Phenyl Indole Inhibitors of p97

| Compound | C-5 Substituent | IC₅₀ (μM) |

|---|---|---|

| 1 | -CF₃ | 4.5 ± 0.4 |

| 2 | -OCH₃ | 16.5 ± 1.0 |

| 3 | -OCF₃ | 5.0 ± 0.5 |

| 4 | -CH₃ | 0.08 ± 0.01 |

| 5 | -SF₅ | 21.5 ± 0.4 |

| 6 | -NO₂ | 0.05 ± 0.01 |

Data sourced from a study on p97 inhibitors.[7]

In this series, while the -CF₃ analogue (IC₅₀ = 4.5 µM) was a potent inhibitor, it was surprisingly less active than the electronically divergent -CH₃ and -NO₂ analogues.[7] The study concluded that the biological activity did not fully correlate with either electronic or steric factors alone, highlighting the complex interplay of forces governing molecular recognition.[7]

Case Study: Potentiation of the CFTR Ion Channel

The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel where mutations can lead to cystic fibrosis. A study on tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators investigated the effect of substitutions on the phenyl ring. The insertion of a trifluoromethyl group at position 8 caused a notable drop in potency compared to a fluorine-substituted analogue.[8]

Table 2: SAR of Substituted Tetrahydro-1H-pyrido[4,3-b]indoles as CFTR Potentiators

| Compound | Substitution | Efficacy (Eₘₐₓ %) | Potency (EC₅₀ μM) |

|---|---|---|---|

| 20 | 6-F | 100 ± 5 | 0.09 ± 0.01 |

| 28 | 8-CF₃ | 105 ± 6 | 0.57 ± 0.05 |

Data represents mean ± SD (n=3-6) from F508del-CFTR FRT cells.[8]

As shown in Table 2, while the 8-CF₃ substituted compound 28 maintained full efficacy, its potency was approximately 6-fold lower than the 6-fluoro substituted compound 20 .[8] This demonstrates that the position and context of the CF₃ group are critical, and its introduction does not universally guarantee an increase in potency.

Experimental Protocols

Evaluating the impact of trifluoromethylation requires robust and reproducible experimental assays. Below are detailed methodologies for key experiments relevant to assessing the bioactivity and metabolic profile of indole derivatives.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is crucial for determining a compound's susceptibility to Phase I metabolism, a primary factor influenced by trifluoromethylation.[9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

-

Test Compound (e.g., trifluoromethylated indole)

-

Liver Microsomes (e.g., Human, Mouse)

-

NADPH regenerating system (Solutions A & B)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Termination Solution (e.g., ice-cold acetonitrile with an internal standard)

-

Control compounds (e.g., high-clearance and low-clearance controls)

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer aliquots of the incubation mixture to a new plate containing ice-cold termination solution. This stops the enzymatic reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Calculation: Determine the half-life (t½) by plotting the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression (k) is used in the equation: t½ = 0.693 / -k.

The workflow for this crucial assay is visualized below.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. mdpi.com [mdpi.com]

- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Indole-2-Carboxylic Acid Derivatives: A Technical Guide to Their Discovery and Significance in Drug Development

Executive Summary: The indole-2-carboxylic acid scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of potent modulators for a wide array of biological targets. This technical guide provides an in-depth exploration of the discovery and significance of these derivatives, with a focus on their applications in antiviral, immuno-oncology, and neurological research. It details the key mechanisms of action, summarizes critical quantitative data, outlines experimental protocols, and visualizes the complex biological pathways and synthetic workflows involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

The Indole-2-Carboxylic Acid Scaffold: A Foundation for Therapeutic Innovation

The indole ring system is a cornerstone of numerous natural products and pharmacologically active compounds. The addition of a carboxylic acid group at the 2-position creates the indole-2-carboxylic acid scaffold, a motif that has proven exceptionally fruitful in the development of novel therapeutics. This core structure provides a rigid framework with specific hydrogen bonding capabilities (donor NH and acceptor COOH) and a lipophilic surface, allowing for high-affinity interactions with a variety of enzyme active sites and receptor binding pockets. Its derivatives have been identified and optimized to target diverse proteins, including viral enzymes, metabolic pathway regulators, and central nervous system receptors.

Key Therapeutic Applications and Discoveries

The significance of indole-2-carboxylic acid derivatives is best illustrated through their successful application in targeting several critical diseases.

Antiviral Activity: Potent Inhibition of HIV-1 Integrase

A major breakthrough for this scaffold was its identification as a potent inhibitor of HIV-1 integrase, a key enzyme responsible for inserting viral DNA into the host genome, which is a critical step in the viral life cycle.[1][2]

Mechanism of Action: Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs). The core mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the catalytic core of the integrase enzyme.[3] This interaction, facilitated by the indole nitrogen and the C2-carboxylate group, prevents the binding of host DNA and blocks the crucial strand transfer reaction, effectively halting viral replication.[4] Further structural optimizations, such as the introduction of a halogenated benzene ring, can enhance binding through π-π stacking interactions with viral DNA.[5][3]

dot

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Quantitative Data: HIV-1 Integrase Inhibitory Activity

| Compound ID | Modifications | IC₅₀ (μM) | Reference |

| 1 | Parent Indole-2-carboxylic acid | - | [3] |

| 17a | C6 halogenated benzene ring introduced | 3.11 | [5][3] |

| 3 | Initial hit from virtual screening | - | [2] |

| 20a | Structural optimization on C3 of indole core | 0.13 | [1][2] |

Experimental Protocols